Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride

salt form selection aqueous solubility building block handling

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride (CAS 2344679-16-7) is a spirocyclic amine building block comprising a 1-azaspiro[4.5]decane core—a pyrrolidine ring spiro-fused to a cyclohexane ring at a quaternary carbon—with a methyl ester substituent at the 8-position of the cyclohexane ring, isolated as the hydrochloride salt (molecular formula C₁₁H₂₀ClNO₂, molecular weight 233.74 g/mol). The corresponding free base (CAS 1781845-85-9) bears the formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol.

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 2344679-16-7
Cat. No. B2532483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride
CAS2344679-16-7
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESCOC(=O)C1CCC2(CCCN2)CC1.Cl
InChIInChI=1S/C11H19NO2.ClH/c1-14-10(13)9-3-6-11(7-4-9)5-2-8-12-11;/h9,12H,2-8H2,1H3;1H
InChIKeyNKWHKECECGDTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Azaspiro[4.5]decane-8-carboxylate Hydrochloride (CAS 2344679-16-7): Spirocyclic Building Block Identity and Procurement Context


Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride (CAS 2344679-16-7) is a spirocyclic amine building block comprising a 1-azaspiro[4.5]decane core—a pyrrolidine ring spiro-fused to a cyclohexane ring at a quaternary carbon—with a methyl ester substituent at the 8-position of the cyclohexane ring, isolated as the hydrochloride salt (molecular formula C₁₁H₂₀ClNO₂, molecular weight 233.74 g/mol) . The corresponding free base (CAS 1781845-85-9) bears the formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . As a spirocyclic building block, this compound belongs to a class of three-dimensional scaffolds increasingly prioritized in medicinal chemistry for their high fraction of sp³-hybridized carbons (Fsp³), conformational rigidity, and well-defined exit vector geometry—characteristics that distinguish them from traditional flat aromatic intermediates [1].

Why Methyl 1-Azaspiro[4.5]decane-8-carboxylate Hydrochloride Cannot Be Casually Substituted in Procurement


The 1-azaspiro[4.5]decane-8-carboxylate scaffold embodies several interdependent structural features—nitrogen position within the spirocyclic framework, ester regioisomerism on the cyclohexane ring, and salt stoichiometry—that collectively determine exit vector geometry, physicochemical properties, and synthetic derivatization potential [1]. Substituting the hydrochloride salt (CAS 2344679-16-7) with the free base (CAS 1781845-85-9) alters aqueous solubility and handling characteristics; replacing it with the 8-aza,2-carboxylate regioisomer (CAS 2104295-07-8) changes the nitrogen's ring system from pyrrolidine to piperidine and reorients the ester group from the cyclohexane to the cyclopentane ring, producing a fundamentally different spatial presentation of functional groups [2]. Even within the same molecular formula (C₁₁H₂₀ClNO₂), regioisomeric arrangements yield distinct computed topological polar surface areas, hydrogen-bonding capacities, and exit vector trajectories—parameters that directly affect biological target engagement and synthetic strategy . Generic substitution without verifying these differentiating features risks failed reactions, irreproducible biological results, and wasted procurement investment.

Quantitative Differentiation Evidence for Methyl 1-Azaspiro[4.5]decane-8-carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form (CAS 2344679-16-7, MW 233.74) of methyl 1-azaspiro[4.5]decane-8-carboxylate provides enhanced aqueous solubility and improved solid-state handling compared to the neutral free base form (CAS 1781845-85-9, MW 197.27) . While the free base is a neutral amine (C₁₁H₁₉NO₂) with predicted LogP of approximately 2.0–2.4, the hydrochloride salt introduces ionic character that increases polarity and facilitates dissolution in aqueous media—a general principle well-established for spirocyclic amine building blocks: 'As a hydrochloride salt, it is typically more soluble in water compared to its free base form, which enhances its utility in pharmaceutical applications' . The free base form possesses 0 freely rotatable bonds and a polar surface area of approximately 38 Ų (including the ester moiety), properties preserved in the salt but with superior aqueous dispersibility for reaction setup and biological assay preparation .

salt form selection aqueous solubility building block handling medicinal chemistry

Fraction sp³ (Fsp³) Benchmarking: Spirocyclic Scaffold (Fsp³ = 0.91) vs. Flat Aromatic Building Blocks (Fsp³ < 0.30)

Methyl 1-azaspiro[4.5]decane-8-carboxylate (free base: C₁₁H₁₉NO₂) contains 10 sp³-hybridized carbons out of 11 total carbons (the sole sp² carbon being the ester carbonyl), yielding an Fsp³ value of approximately 0.91 . This places the compound in the highest tier of carbon saturation among common building blocks. In contrast, flat aromatic building blocks such as methyl benzoate derivatives typically exhibit Fsp³ values below 0.30 (e.g., methyl 4-aminobenzoate: Fsp³ ≈ 0.13) [1]. The 'Escape from Flatland' paradigm, established by Lovering and colleagues and reinforced by subsequent analyses, demonstrates that increasing Fsp³ correlates with improved aqueous solubility, reduced cytochrome P450 inhibition, lower hERG channel blockade, and higher clinical success rates—compounds with Fsp³ ≥ 0.45 show a significantly higher probability of progressing from Phase I to approval compared to flatter molecules [1][2]. The spirocyclic architecture inherently disrupts crystal packing, with the non-planar structure 'helping to break up the crystal lattice energy of a solid, which can significantly enhance water solubility' relative to planar aromatic counterparts [2].

Fsp3 drug-likeness three-dimensionality spirocyclic scaffold aromatic bioisostere

Regioisomeric Differentiation: 1-Aza,8-Carboxylate vs. 8-Aza,2-Carboxylate Isomer—Exit Vector Geometry and Computed Descriptors

Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 2344679-16-7) differs fundamentally from its closest regioisomer, methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride (CAS 2104295-07-8), despite sharing the identical molecular formula (C₁₁H₂₀ClNO₂) and molecular weight (233.74 g/mol) [1]. In the target compound, the basic nitrogen resides at position 1 within the pyrrolidine (five-membered) ring, while the methyl ester is positioned at C-8 on the cyclohexane ring. In the 8-aza,2-carboxylate isomer, the nitrogen is located at position 8 within the piperidine (six-membered) ring, and the ester group is attached at C-2 on the cyclopentane ring [1]. This regioisomeric swap produces distinct computed molecular descriptors: the 8-aza,2-carboxylate isomer has a computed topological polar surface area (TPSA) of 38.3 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. The 1-aza,8-carboxylate isomer, by contrast, has 0 freely rotatable bonds within the spirocyclic core (the ester group contributes 2 rotatable bonds in both isomers), and a different spatial orientation of the nitrogen lone pair relative to the ester carbonyl—the pyrrolidine nitrogen is oriented with distinct dihedral geometry compared to the piperidine nitrogen in the 8-aza scaffold . The parent 1-azaspiro[4.5]decane scaffold exhibits a computed LogP of 2.44 and TPSA of 12 Ų (without ester), providing a baseline for property estimation of the 8-carboxylate derivative . These geometric differences directly affect how the building block orients substituents in three-dimensional space when incorporated into larger molecules.

regioisomer exit vector spirocyclic geometry topological polar surface area structure–property relationship

Conformational Restriction: Zero Freely Rotatable Bonds in the Spirocyclic Core vs. Flexible Alkyl Amine Building Blocks

The 1-azaspiro[4.5]decane core possesses zero freely rotatable bonds within its spirocyclic framework, as confirmed by computed data for the parent scaffold (ChemSpider CSID:8738) . This contrasts sharply with commonly used flexible amine building blocks such as N-Boc-4-aminobutylamine (4 rotatable bonds), 4-(aminomethyl)piperidine (1 rotatable bond in the exocyclic chain), or linear amino acid esters (3–5 rotatable bonds) [1]. The complete conformational locking of the spirocyclic core reduces the entropic penalty upon target binding: each freely rotatable bond frozen upon complex formation carries an entropic cost estimated at approximately 0.5–1.5 kcal/mol at physiological temperature . Azaspirocycles have been explicitly recognized for their ability to reduce conformational entropy penalties: 'Their rigid three-dimensional nature can reduce conformational entropy penalties upon binding, supporting engagement with complex binding sites' . For building block selection in fragment-based or structure-based design, a rigid spirocyclic core pre-organizes substituents into a single, well-defined bioactive conformation, whereas flexible alkyl amine building blocks sample multiple conformations in solution, only one of which may be competent for target binding.

conformational restriction entropic penalty rigid scaffold rotatable bonds binding affinity

Target Class Validation: Spirocyclic Carboxylic Acid Scaffold in DGAT1 Inhibition (IC₅₀ 7–20 nM)

The spirocyclic carboxylic acid/ester scaffold, of which methyl 1-azaspiro[4.5]decane-8-carboxylate is a representative building block, has been validated in diacylglycerol acyltransferase 1 (DGAT1) inhibitor programs. Koul et al. (2022) designed and synthesized a series of novel spirocyclic DGAT1 inhibitors containing the oxadiazole motif, with five lead compounds (8, 9, 10, 11, and 12) exhibiting in vitro IC₅₀ values ranging from 7 to 20 nM against human DGAT1 [1]. These spirocyclic compounds demonstrated good druggability, microsomal stability, and favorable hERG and CYP safety profiles. Compound 12 significantly reduced plasma triglyceride levels in vivo in a mouse model of acute lipid challenge, confirming DGAT1 inhibition in a pharmacologically relevant setting [1]. The azaspiro scaffold has been specifically noted as essential to enzyme inhibitor classes including DGAT1 inhibitors and CCR1 antagonists, with oxa-azaspiro[4.5]decane derivatives recognized as 'important structures found in many natural products and medicinal compounds' [2]. This target-class validation provides confidence that building blocks based on the 1-azaspiro[4.5]decane scaffold are relevant for programs targeting metabolic enzymes, particularly those involving carboxylic acid pharmacophores.

DGAT1 inhibitor spirocyclic carboxylic acid metabolic disease triglyceride diabetes

Azaspiro[4.5]decane Scaffold as a Privileged Chemotype in Sodium Channel Blocker Programs for Pain

The azaspiro[4.5]decane scaffold has been claimed as a core chemotype in patent-protected sodium channel blocker programs for pain treatment. US Patent 11,180,502 (Grünenthal GmbH) discloses azaspiro[4.5]decane derivatives of Formula (A) and pharmaceutically acceptable salts, solvates, hydrates, N-oxides, and diastereomers thereof, with the explicit claim that 'Compounds of the Disclosure are useful for treating a disorder responsive to blockade of one or more sodium channels,' specifically including acute, chronic, inflammatory, and neuropathic pain [1]. The patent family has international coverage across multiple jurisdictions (EP, WO, US) with priority dating to 2013–2014, indicating sustained industrial investment in this scaffold for ion channel modulation [1]. Voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, are genetically validated pain targets; the azaspiro[4.5]decane scaffold's rigid three-dimensional architecture is well-suited to engage the complex binding pockets of these multi-domain transmembrane proteins [2]. The 1-azaspiro[4.5]decane scaffold, with its pyrrolidine nitrogen at the spiro junction, presents distinct pharmacophoric features compared to 2-azaspiro or 8-azaspiro scaffolds, offering differentiated intellectual property space for pain programs.

sodium channel blocker pain Nav channel azaspiro[4.5]decane analgesic

Recommended Research and Industrial Application Scenarios for Methyl 1-Azaspiro[4.5]decane-8-carboxylate Hydrochloride


Structure-Based Drug Design Requiring Pre-Organized Exit Vector Geometry

In fragment-based drug discovery or structure-based design campaigns where the relative orientation of an amine and a carboxylate ester must match a specific protein binding site geometry, methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride provides a rigid scaffold with 0 freely rotatable bonds in the spirocyclic core and well-defined exit vectors. The pyrrolidine nitrogen (position 1) and the cyclohexane-anchored methyl ester (position 8) are locked into a fixed spatial relationship determined by the orthogonal arrangement of the cyclopentane and cyclohexane rings in the spiro[4.5]decane framework [1]. This pre-organization reduces the entropic penalty upon target binding compared to flexible alkyl amine linkers and enables precise pharmacophoric matching to binding pockets identified through X-ray crystallography or cryo-EM . The hydrochloride salt form ensures consistent solubility for aqueous biochemical assay preparation.

DGAT1 or Metabolic Enzyme Inhibitor Lead Optimization

Building on the validated spirocyclic DGAT1 inhibitor series reported by Koul et al., where lead compounds achieved IC₅₀ values of 7–20 nM with favorable microsomal stability and hERG profiles, methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride can serve as a key intermediate for constructing novel spirocyclic carboxylic acid pharmacophores [1]. The methyl ester functionality provides a synthetic handle for diversification into amides, hydrazides, or free carboxylic acids, while the 1-azaspiro[4.5]decane core introduces three-dimensional character (Fsp³ ≈ 0.91) that enhances solubility and reduces metabolic liabilities relative to flat aromatic DGAT1 inhibitor scaffolds . The hydrochloride salt form facilitates direct use in amide coupling reactions under standard peptide coupling conditions.

Ion Channel Modulator Discovery (Nav1.x Pain Programs)

For organizations pursuing voltage-gated sodium channel (Nav1.7/Nav1.8) blockers for pain indications, the 1-azaspiro[4.5]decane scaffold represents a patent-validated chemotype with demonstrated intellectual property precedent [1]. Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride can be elaborated into screening libraries or focused lead series by derivatizing the ester group (8-position) and/or the pyrrolidine nitrogen (1-position). The scaffold's high Fsp³ value and conformational rigidity are particularly advantageous for engaging the complex, multi-domain architecture of voltage-gated ion channels, where three-dimensional shape complementarity is critical for subtype selectivity [1].

Spirocyclic Library Synthesis for High-Fsp³ Screening Collections

In constructing high-Fsp³ compound libraries for phenotypic or target-based screening, methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride offers an Fsp³ value of approximately 0.91—substantially exceeding the Fsp³ > 0.45 threshold associated with improved clinical developability in retrospective analyses [1]. The hydrochloride salt provides reliable solid handling and aqueous solubility for parallel synthesis workflows. The dual functionalization points (amine at position 1, ester at position 8) enable systematic diversification through amide formation, reductive amination, ester hydrolysis, or N-alkylation, generating structurally complex, three-dimensional screening compounds that explore chemical space orthogonal to traditional flat aromatic libraries [1].

Quote Request

Request a Quote for Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.